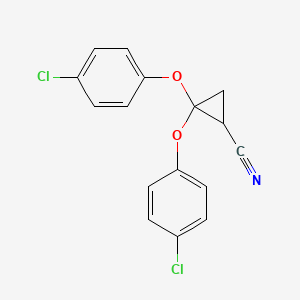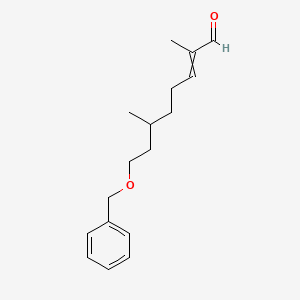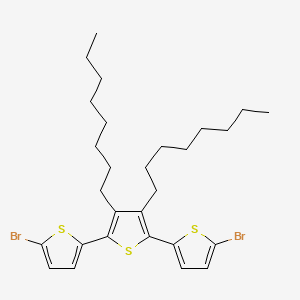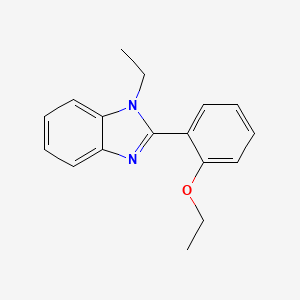
2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile is a chemical compound that belongs to the class of cyclopropane derivatives. Cyclopropane derivatives are known for their strained ring structures, which impart unique chemical properties and reactivity. This compound is characterized by the presence of two 4-chlorophenoxy groups attached to a cyclopropane ring, with a carbonitrile group at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes. One common method is the cyclisation of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate and 1-(2-(4-bromophenyl)-2-oxoethyl)pyridin-1-ium iodide . This reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using similar starting materials and catalysts. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like dimethylformamide (DMF) and specific reaction temperatures and pressures .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The carbonitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(4-chlorophenyl)cyclopropane-1-carbaldehyde: Similar structure but with an aldehyde group instead of a carbonitrile group.
2,3-Disubstituted cyclopropane-1-carbonitriles: Compounds with different substituents on the cyclopropane ring.
Uniqueness
2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile is unique due to the presence of two 4-chlorophenoxy groups, which impart specific chemical properties and reactivity. The combination of the cyclopropane ring and the carbonitrile group makes it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
541502-16-3 |
|---|---|
Fórmula molecular |
C16H11Cl2NO2 |
Peso molecular |
320.2 g/mol |
Nombre IUPAC |
2,2-bis(4-chlorophenoxy)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C16H11Cl2NO2/c17-12-1-5-14(6-2-12)20-16(9-11(16)10-19)21-15-7-3-13(18)4-8-15/h1-8,11H,9H2 |
Clave InChI |
SPDILXZVYWQJHP-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)
![[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid](/img/structure/B14224610.png)
![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14224618.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)


![2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B14224671.png)
![2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide](/img/structure/B14224673.png)
![(12S,13S)-12,13-Bis[(benzyloxy)methyl]-2,8,11,14,17,23-hexaoxa-5,20-diazabicyclo[22.3.1]octacosa-1(28),24,26-triene-4,21-dione](/img/structure/B14224676.png)
![2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene](/img/structure/B14224679.png)
